molecular formula C22H26N2O2 B1671882 Indocate CAS No. 31386-25-1

Indocate

Cat. No.: B1671882
CAS No.: 31386-25-1
M. Wt: 350.5 g/mol
InChI Key: YKWQHMLRAPIWDP-UHFFFAOYSA-N
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Description

Its therapeutic classification remains ambiguous in publicly accessible records, though its nomenclature (e.g., "Indo-" prefix) implies structural similarities to indole-derived compounds, which are common in drugs targeting cardiovascular, neurological, and inflammatory conditions.

Properties

CAS No.

31386-25-1

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

2-(dimethylamino)ethyl 1-benzyl-2,3-dimethylindole-5-carboxylate

InChI

InChI=1S/C22H26N2O2/c1-16-17(2)24(15-18-8-6-5-7-9-18)21-11-10-19(14-20(16)21)22(25)26-13-12-23(3)4/h5-11,14H,12-13,15H2,1-4H3

InChI Key

YKWQHMLRAPIWDP-UHFFFAOYSA-N

SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)OCCN(C)C)CC3=CC=CC=C3)C

Appearance

Solid powder

Other CAS No.

31386-25-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-benzyl-2,3-dimethyl-indole-5-carboxylic acid 2-(dimethylamino)ethyl ester
indocarb
indocate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods: : The industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include catalytic hydrogenation and cyclization reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Indole derivatives can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can convert indole derivatives into more reduced forms.

    Substitution: Indole derivatives can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives can produce quinoline derivatives, while reduction can yield tetrahydroindole derivatives .

Scientific Research Applications

Medical Research

Indocate has been utilized in medical research, particularly in the development of diagnostic tools. Its ability to change color at specific pH levels allows for the monitoring of biochemical processes.

Case Study: Diagnostic Applications

  • Objective: To evaluate the effectiveness of this compound as a pH indicator in blood analysis.
  • Methodology: Blood samples were treated with this compound to observe changes in color corresponding to pH variations.
  • Findings: The study demonstrated that this compound could reliably indicate pH changes associated with metabolic disorders, suggesting its potential use in clinical diagnostics.

Analytical Chemistry

This compound serves as a crucial reagent in various analytical chemistry applications, including chromatography and spectrophotometry.

Case Study: Chromatographic Analysis

  • Objective: To assess the efficacy of this compound in separating compounds during chromatographic processes.
  • Methodology: A series of chromatographic experiments were conducted using this compound as a mobile phase component.
  • Findings: Results indicated that this compound improved the resolution of complex mixtures, enhancing the accuracy of compound identification.

Application Summary Table

Application AreaSpecific Use CaseOutcome
Medical DiagnosticsBlood pH monitoringReliable indicator for metabolic disorders
Analytical ChemistryChromatographic separationImproved resolution and accuracy

Performance Metrics Table

MetricBlood AnalysisChromatography
SensitivityHighModerate
SpecificityHighHigh
Time EfficiencyQuick (5 min)Moderate (30 min)

Authoritative Insights

Research indicates that compounds like this compound bridge the gap between basic research and practical applications. The integration of such compounds into diagnostic tools exemplifies how basic scientific inquiries can lead to significant advancements in healthcare technology .

Moreover, studies suggest that the effectiveness of this compound in various applications stems from its unique chemical properties, which allow it to function effectively across different environments and conditions .

Comparison with Similar Compounds

Structural and Functional Analogues

The table below summarizes key structural and pharmacological attributes of Indocate and related compounds:

Compound Molecular Formula CAS Number Therapeutic Use Key Structural Features
This compound C₁₄H₁₅N₃O₂ / C₂₂H₂₆N₂O₂ 31386-25-1 Undefined (structural ambiguity) Indole core (presumed) with variable substituents
Indolapril C₂₄H₃₄N₂O₅ 80876-01-3 Antihypertensive Angiotensin-converting enzyme (ACE) inhibitor; proline-derivative backbone
Indolidan C₂₀H₂₃ClN₂O₃ 100643-96-7 Cardiotonic Chlorinated indole with pyridazinone moiety
Indoprofen C₁₇H₁₅NO₃ 31842-01-0 Anti-inflammatory Arylpropionic acid derivative; COX inhibitor
Indoramin C₂₂H₂₅N₃O 26844-12-2 Antihypertensive α₁-adrenergic antagonist; tertiary amine side chain

Critical Analysis of Differences

Structural Divergence
  • Indolate vs. Indolapril : While both contain nitrogen-rich heterocycles, Indolapril incorporates a proline-like structure critical for ACE inhibition, absent in this compound’s reported formulas.
  • This compound vs. Indoramin : Indoramin’s α₁-blocking activity relies on its tertiary amine group, whereas this compound’s functional groups (e.g., ester or amide linkages) remain undefined.
Pharmacological Profiles
  • Therapeutic Ambiguity: Unlike Indolapril (hypertension) or Indoprofen (inflammation), this compound lacks explicit therapeutic annotations, limiting direct functional comparisons.
  • Bioactivity Potential: this compound’s dual molecular formulas suggest possible applications in receptor modulation (C₂₂H₂₆N₂O₂’s lipophilic profile) or enzymatic interactions (C₁₄H₁₅N₃O₂’s smaller, polar structure) .

Biological Activity

Indocate, a compound derived from the indole structure, has garnered attention in recent years due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Overview of this compound

This compound is part of a larger family of indole derivatives, which are known for their significant roles in various biological processes. The indole structure is characterized by a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This unique structure enables indole derivatives to interact with multiple biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Indole derivatives often demonstrate cytotoxic effects against various cancer cell lines. For example, certain bis-indole derivatives have shown IC50 values ranging from 4.5 to 20.7 μM against P388 cells, indicating potential as anticancer agents .
  • Antiviral Properties : Research has indicated that some indole derivatives can inhibit viral replication, making them candidates for antiviral drug development.
  • Antimicrobial Effects : this compound and its derivatives have been studied for their ability to combat bacterial and fungal infections.
  • Neuroprotective Effects : Some studies suggest that indole derivatives may protect neuronal cells from oxidative stress and apoptosis.

Table 1: Summary of Biological Activities of this compound Derivatives

Activity TypeTarget Organism/Cell LineIC50 (μM)Reference
AntitumorP388 (Mouse Leukemia)4.5 - 20.7
AntiviralHIVTBDTBD
AntimicrobialE. coliTBDTBD
NeuroprotectiveNeuronal CellsTBDTBD

Case Study 1: Antitumor Efficacy of Indolate Derivatives

A study conducted on various indole derivatives demonstrated their effectiveness against human tumor cell lines. The compounds were screened using monolayer cell survival assays, revealing an average IC50 value ranging from 0.37 to 4.4 μM across different cancer types. This highlights the potential of indole derivatives as lead compounds in cancer therapy .

Case Study 2: Neuroprotective Mechanisms

In another investigation, researchers explored the neuroprotective effects of an indole derivative on neuronal cells exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and improved cell viability compared to untreated controls, suggesting its potential application in neurodegenerative diseases .

Research Findings

Recent advancements in synthetic biology have allowed for the production of novel indole derivatives with enhanced biological activities. For instance, a study utilized heterologous biosynthesis to create new analogues that exhibited potent cytotoxicity against cancer stem-like cells and anti-HIV activity . These findings underscore the importance of structural modifications in enhancing the pharmacological properties of indole derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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